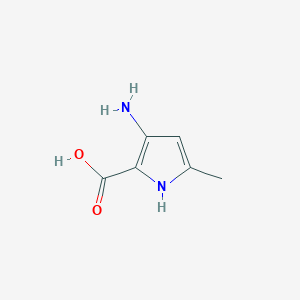![molecular formula C5H8N2O2 B11923219 3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one](/img/structure/B11923219.png)
3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxa-1-azonia-2-azanidabicyclo[330]octan-4-one is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one typically involves the condensation of L-Proline with chloral. This reaction forms a trichloromethyl-substituted bicyclic structure, which is then further processed to yield the desired compound . The reaction conditions often include the use of solvents like toluene and specific temperature controls to ensure the proper formation of the bicyclic ring system .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially opening the ring or altering substituents.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler bicyclic structures with fewer substituents.
Applications De Recherche Scientifique
3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one has several scientific research applications:
Chemistry: It serves as a valuable precursor for synthesizing enantiomerically pure C- and N-protected α-alkyl prolines.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which 3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
1-aza-3-oxabicyclo[3.3.0]octan-4-one:
Uniqueness
3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H8N2O2 |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one |
InChI |
InChI=1S/C5H8N2O2/c8-5-4-2-1-3-7(4)6-9-5/h4,7H,1-3H2 |
Clé InChI |
JIULEVIXGXYUHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(=O)O[N-][NH+]2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



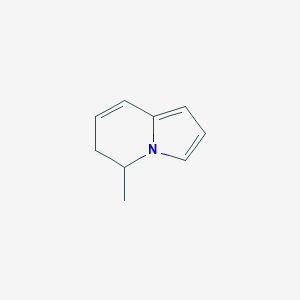
![3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11923149.png)
![6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11923162.png)


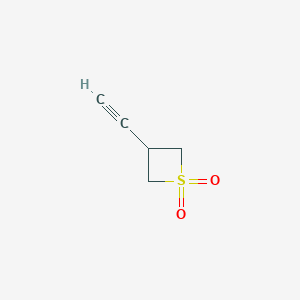
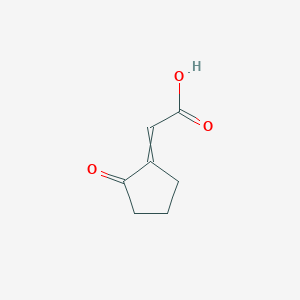
![5-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11923196.png)
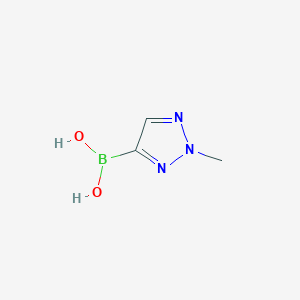
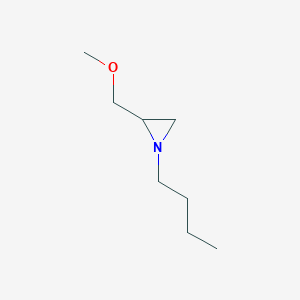
![2-Oxa-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B11923214.png)

